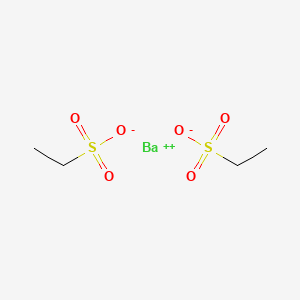
Barium di(ethanesulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium di(ethanesulphonate): is an inorganic compound with the chemical formula Ba(C₂H₄SO₃)₂ . It is a barium salt of ethanesulphonic acid and is known for its applications in various industrial and scientific fields. This compound is typically found as a white crystalline powder and is soluble in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Barium di(ethanesulphonate) can be synthesized through the reaction of barium hydroxide with ethanesulphonic acid. The reaction is typically carried out in an aqueous medium, where barium hydroxide is dissolved in water and then reacted with ethanesulphonic acid to form barium di(ethanesulphonate) and water as a byproduct.
Industrial Production Methods: In industrial settings, the production of barium di(ethanesulphonate) involves the use of large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then filtered to remove any impurities, and the resulting solution is evaporated to obtain the crystalline product.
Análisis De Reacciones Químicas
Types of Reactions: Barium di(ethanesulphonate) primarily undergoes precipitation reactions. When mixed with solutions containing sulfate ions, it forms barium sulfate as a precipitate. This reaction is represented by the equation:
Ba(C₂H₄SO₃)₂ (aq) + Na₂SO₄ (aq) → BaSO₄ (s) + 2 NaC₂H₄SO₃ (aq)
Common Reagents and Conditions:
Reagents: Sodium sulfate, sulfuric acid, and other sulfate-containing compounds.
Conditions: Aqueous medium, room temperature.
Major Products:
Barium sulfate (BaSO₄): A white, insoluble solid.
Sodium ethanesulphonate (NaC₂H₄SO₃): A soluble byproduct.
Aplicaciones Científicas De Investigación
Chemistry: Barium di(ethanesulphonate) is used as a reagent in various chemical reactions, particularly in the synthesis of other barium compounds. It is also employed in analytical chemistry for the qualitative and quantitative analysis of sulfate ions.
Biology and Medicine: In biological research, barium di(ethanesulphonate) is used as a contrast agent in imaging studies due to its ability to absorb X-rays. This property makes it useful in diagnostic procedures such as gastrointestinal tract imaging.
Industry: Industrially, barium di(ethanesulphonate) is used in the production of barium-based pigments and coatings. It is also utilized in the manufacturing of certain types of glass and ceramics.
Mecanismo De Acción
The mechanism of action of barium di(ethanesulphonate) in imaging studies involves its high atomic number, which allows it to absorb X-rays effectively. When ingested or administered, it enhances the contrast of the gastrointestinal tract in radiographic images, making it easier to visualize abnormalities.
Comparación Con Compuestos Similares
Barium sulfate (BaSO₄): Used as a contrast agent in medical imaging.
Barium chloride (BaCl₂): Used in the purification of brine solutions and in the production of other barium compounds.
Barium carbonate (BaCO₃): Used in the ceramics industry and as a rat poison.
Uniqueness: Barium di(ethanesulphonate) is unique due to its specific application in sulfate ion analysis and its solubility in water, which distinguishes it from other barium compounds like barium sulfate that are insoluble.
Propiedades
Número CAS |
74113-46-5 |
|---|---|
Fórmula molecular |
C4H10BaO6S2 |
Peso molecular |
355.6 g/mol |
Nombre IUPAC |
barium(2+);ethanesulfonate |
InChI |
InChI=1S/2C2H6O3S.Ba/c2*1-2-6(3,4)5;/h2*2H2,1H3,(H,3,4,5);/q;;+2/p-2 |
Clave InChI |
SNRJTBPNYHAMIY-UHFFFAOYSA-L |
SMILES canónico |
CCS(=O)(=O)[O-].CCS(=O)(=O)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


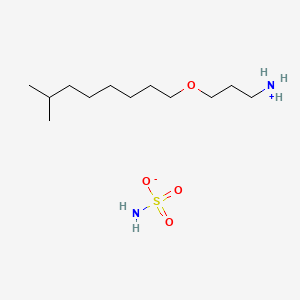
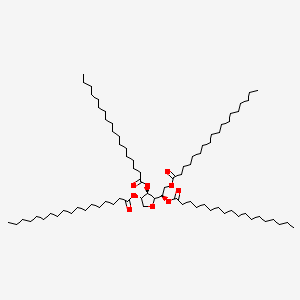

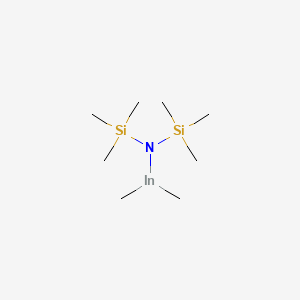
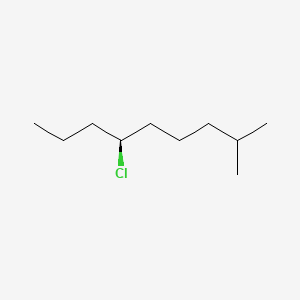
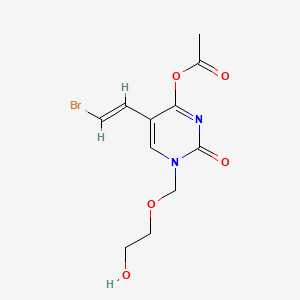
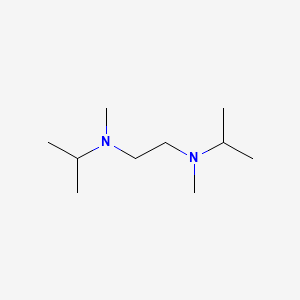


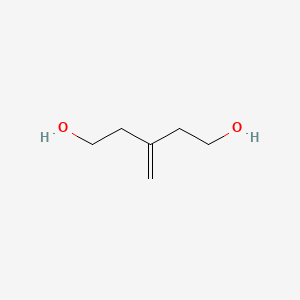

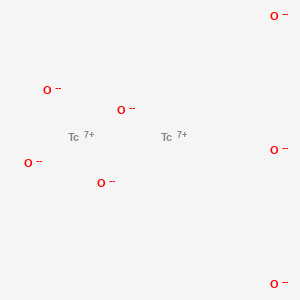
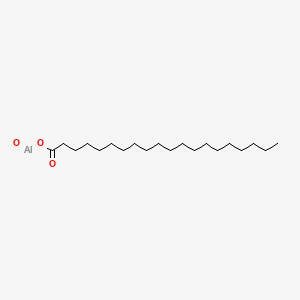
![acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury](/img/structure/B15176582.png)
